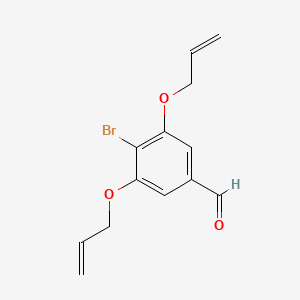

3,5-Bis-(allyloxy)-4-bromobenzaldehyde

Description

3,5-Bis-(allyloxy)-4-bromobenzaldehyde (CAS RN: 355121-52-7) is a halogenated benzaldehyde derivative with the molecular formula C₁₃H₁₃BrO₃ and a molecular weight of 297.148 g/mol . Its structure features two allyloxy groups (-O-CH₂-CH=CH₂) at the 3- and 5-positions of the benzene ring, a bromine atom at the 4-position, and an aldehyde functional group (-CHO) at the 1-position. Its monoisotopic mass is 296.004806 Da, and it is registered under ChemSpider ID 5141948 .

Properties

CAS No. |

355121-52-7 |

|---|---|

Molecular Formula |

C13H13BrO3 |

Molecular Weight |

297.14 g/mol |

IUPAC Name |

4-bromo-3,5-bis(prop-2-enoxy)benzaldehyde |

InChI |

InChI=1S/C13H13BrO3/c1-3-5-16-11-7-10(9-15)8-12(13(11)14)17-6-4-2/h3-4,7-9H,1-2,5-6H2 |

InChI Key |

FAFGQBFMXDDPSY-UHFFFAOYSA-N |

SMILES |

C=CCOC1=CC(=CC(=C1Br)OCC=C)C=O |

Canonical SMILES |

C=CCOC1=CC(=CC(=C1Br)OCC=C)C=O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H13BrO3

- Molecular Weight : 297.14 g/mol

- Structural Features : The compound features two allyloxy groups and a bromobenzaldehyde moiety, which contribute to its unique reactivity and potential applications in synthesis and materials.

Organic Synthesis

3,5-Bis-(allyloxy)-4-bromobenzaldehyde serves as a versatile intermediate in organic synthesis:

- Synthesis of Chroman-4-ones : The compound can be used in the preparation of carbamoylated chroman-4-ones through radical cyclization processes. This application highlights its utility in generating complex molecular architectures with potential pharmacological properties.

| Reaction Type | Product | Yield |

|---|---|---|

| Carbamoylation | Chroman-4-one derivatives | High functional group tolerance |

Material Science

The compound has been investigated for its role in enhancing the properties of polymers:

- Polypropylene Modification : this compound is grafted onto polypropylene (PP) to improve its electrical properties, particularly for high-voltage direct current (HVDC) cable insulation. The grafting process significantly increases the volume resistivity and DC breakdown strength of the modified PP.

| Property | Grafted PP | Control PP |

|---|---|---|

| Volume Resistivity | Increased | Standard |

| DC Breakdown Strength | Enhanced | Standard |

Case Study 1: Electrical Properties Enhancement

A study demonstrated that grafting this compound onto PP resulted in a marked improvement in electrical insulation properties. The optimal grafting yield was found to be around 0.73%, leading to effective inhibition of space charge accumulation within the material.

Case Study 2: Synthesis of Amide-Containing Compounds

In another research application, the compound was utilized to synthesize a series of amide-containing chroman-4-one scaffolds. The reactions were performed under metal-free conditions, showcasing the compound's versatility and functional group tolerance.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects: Allyloxy vs. The allyl double bond may also participate in further reactions (e.g., Diels-Alder) . Bromine vs. Fluorine/Chlorine: Bromine’s larger atomic radius and polarizability influence electronic effects differently compared to fluorine () or chlorine (), affecting resonance and charge distribution on the aromatic ring.

Functional Group Reactivity :

- The aldehyde group in This compound is more reactive toward nucleophiles (e.g., amines, hydrazines) than the carboxylic acid group in 3,5-Bis(benzyloxy)-4-bromobenzoic acid (), making the former a preferable intermediate for condensation reactions .

Synthesis and Stability: The synthesis of 3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde () involves straightforward alkylation under basic conditions (K₂CO₃), achieving a 72.8% yield. Stability concerns for the target compound include oxidation of the aldehyde group, necessitating inert storage conditions, whereas the carboxylic acid derivative () requires refrigeration for long-term stability .

Q & A

Q. What are the optimized synthetic routes for 3,5-Bis-(allyloxy)-4-bromobenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves nucleophilic substitution and aldehyde functionalization. For example, substituted benzaldehydes can react with allyl bromide under basic conditions (e.g., K₂CO₃ in DMSO) to introduce allyloxy groups. Refluxing at 80–100°C for 12–18 hours ensures complete substitution, followed by purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Yield optimization (typically 60–75%) depends on stoichiometric control of allyl bromide and avoiding over-oxidation of the aldehyde group . Alternative methods using triazine intermediates (e.g., trichlorotriazine coupling with phenols) may improve regioselectivity for brominated derivatives .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of the bromine substituent during cross-coupling reactions?

Methodological Answer: The bromine atom in this compound may exhibit variable reactivity in Suzuki-Miyaura or Ullmann couplings. Contradictions arise from steric hindrance caused by allyloxy groups and electronic effects. To address this:

Q. What strategies mitigate degradation of the aldehyde group during long-term storage or harsh reaction conditions?

Methodological Answer: Aldehyde oxidation is a key stability challenge. Mitigation approaches include:

- Storage: Under nitrogen at –20°C in amber vials with molecular sieves to prevent moisture ingress .

- In-situ Protection: Convert the aldehyde to a stable acetal (e.g., using ethylene glycol and p-TsOH) during synthesis, followed by deprotection with HCl/THF .

- Additives: Include radical scavengers (e.g., BHT) in reaction mixtures to inhibit autoxidation .

Q. How does this compound interact with biological systems, such as enzyme inhibition or epigenetic modulation?

Methodological Answer: While direct studies are limited, structurally related brominated benzaldehydes (e.g., 3,5-dibromo-4-hydroxybenzaldehyde derivatives) inhibit histone deacetylases (HDACs) in aphids, disrupting epigenetic regulation . To assess bioactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.